Biotin-Phe-Ala-fluoromethyl ketone (Biotin-FA-FMK) is a cell-permeable, irreversible inhibitor of the cysteine proteases Cathepsin B and L. Unlike non-tagged analogs, Biotin-FA-FMK features an N-terminal biotin moiety that facilitates the direct downstream detection, isolation, and quantification of active enzyme-inhibitor complexes via standard avidin/streptavidin affinity systems. The compound utilizes a fluoromethyl ketone (FMK) reactive group to form a stable, covalent thioether bond with the active-site cysteine sulfhydryl group of its targets. In procurement contexts, it is primarily sourced as an activity-based probe (ABP) for lysosomal and phagosomal proteolysis profiling, and as an essential structural negative control in caspase inhibition assays, owing to its strict exclusion from caspase active sites .
Substituting Biotin-FA-FMK with the closely related Z-FA-FMK (benzyloxycarbonyl-FA-FMK) introduces severe off-target liabilities in live-cell assays, notably the induction of oxidative stress and the depletion of intracellular glutathione (GSH), which nonspecifically halts T cell proliferation [1]. Furthermore, generic pan-caspase inhibitors (such as Z-VAD-FMK) cannot serve as substitutes because they actively inhibit caspases, whereas the Phe-Ala (FA) dipeptide sequence restricts Biotin-FA-FMK strictly to cathepsins . Attempting to use non-covalent or reversible cathepsin inhibitors (like E64) also fails in workflows requiring post-lysis pull-down, as they do not form the permanent covalent linkage necessary to survive SDS-PAGE or streptavidin-bead enrichment protocols.
While the standard Cathepsin B inhibitor Z-FA-FMK is highly toxic to primary T cells, replacing the benzyloxycarbonyl (Z) group with a biotin tag completely eliminates this liability. In primary human T cell assays, Biotin-FA-FMK applied at concentrations up to 100 µM failed to block anti-CD3-induced T cell proliferation after 72 hours, whereas Z-FA-FMK caused complete suppression via glutathione depletion and oxidative stress [1]. This demonstrates that Biotin-FA-FMK provides a cleaner baseline for cathepsin inhibition in sensitive immunological models.
| Evidence Dimension | T cell proliferation inhibition (off-target toxicity) |
| Target Compound Data | 0% inhibition at 100 µM (Biotin-FA-FMK) |
| Comparator Or Baseline | Complete suppression and cell toxicity at equivalent doses (Z-FA-FMK) |
| Quantified Difference | >100-fold reduction in off-target immunosuppression |
| Conditions | Anti-CD3-activated primary human T cells, 72-hour incubation |
Procurement of the biotinylated form is mandatory for researchers conducting live-cell assays on immune cells to avoid confounding cathepsin inhibition with generalized oxidative stress.
Biotin-FA-FMK enables the direct quantification of active (rather than total) Cathepsin B within isolated organelles, streamlining downstream analytical handling. In studies of dendritic cell phagosomes, the addition of Biotin-FA-FMK resulted in the covalent biotinylation of active Cathepsin B, allowing for precise semi-quantitative assessment via Western blotting against the biotin tag [1]. This irreversible trapping mechanism proves that the compound acts as a highly effective activity-based probe in complex subcellular reconstituted systems, unlike reversible alternatives.
| Evidence Dimension | Active-site specific labeling and pull-down compatibility |
| Target Compound Data | Stable covalent biotinylation of active Cathepsin B |
| Comparator Or Baseline | Reversible inhibitors (e.g., E64) which dissociate during SDS-PAGE |
| Quantified Difference | Enables direct visualization and enrichment of the active enzyme fraction |
| Conditions | Reconstituted BMDC lysosomal extracts, pH 5.0, 37°C |
Buyers requiring active-enzyme quantification or streptavidin-based pull-down assays must select a biotinylated, irreversible inhibitor over standard reversible inhibitors.
Despite possessing the reactive fluoromethyl ketone (FMK) trapping group common to many caspase inhibitors, Biotin-FA-FMK does not inhibit cysteinyl aspartate-specific proteinases (caspases). Its inhibition is restricted to Cathepsins B and L at standard working concentrations of 0.5 to 10 µM . Because of this distinct inhibitory profile, Biotin-FA-FMK is routinely procured as a structural negative control in apoptosis studies to validate that observed FMK-driven effects are specifically due to caspase inhibition rather than generalized cysteine protease trapping.
| Evidence Dimension | Protease target specificity |
| Target Compound Data | Inhibits Cathepsins B/L (0.5-10 µM); no caspase inhibition |
| Comparator Or Baseline | Z-VAD-FMK (pan-caspase inhibitor) which broadly blocks caspases |
| Quantified Difference | Complete divergence in target class despite shared FMK warhead |
| Conditions | In vitro caspase and cathepsin enzymatic assays |
This specificity is essential for assay validation, allowing researchers to rule out off-target FMK-mediated artifacts in high-throughput apoptosis screening workflows.
Directly following its proven ability to covalently tag active Cathepsin B/L [1], Biotin-FA-FMK is the correct procurement choice for ABPP workflows. It allows researchers to isolate, enrich via streptavidin pull-down, and quantify the active fraction of cathepsins in complex subcellular compartments, a process that is impossible with non-tagged or reversible inhibitors.
Because Biotin-FA-FMK lacks the severe oxidative stress and T cell toxicity associated with the benzyloxycarbonyl (Z) group [2], it is the preferred material for inhibiting cathepsins in live primary immune cells. It ensures that cell viability and activation pathways are not artificially suppressed during prolonged incubation.
Given its shared FMK reactive group but lack of caspase affinity , Biotin-FA-FMK serves as an essential negative control in high-throughput caspase inhibitor screens. Procurement of this compound allows assay developers to confirm that experimental observations are driven by specific caspase blockade rather than non-specific FMK-cysteine interactions.